Myristyl behenate

描述

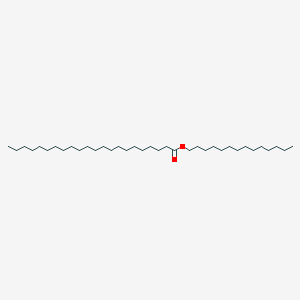

Myristyl behenate, also known as this compound, is a long-chain fatty acid ester. It is composed of tetradecyl alcohol (myristyl alcohol) and docosanoic acid (behenic acid). This compound is known for its unique chemical structure and biological properties, making it a subject of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

Myristyl behenate can be synthesized through the esterification of tetradecyl alcohol with docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, tetradecyl docosanoate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.

化学反应分析

Hydrolysis Reactions

Myristyl behenate undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, breaking into its constituent fatty acid and alcohol components.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., HCl or H₂SO₄), the ester bond cleaves via protonation of the carbonyl oxygen, forming a tetrahedral intermediate. This releases behenic acid (C₂₂H₄₄O₂) and myristyl alcohol (C₁₄H₃₀O) .

Base-Catalyzed Hydrolysis

Alkaline conditions (e.g., NaOH) yield the sodium salt of behenic acid and myristyl alcohol through saponification .

Enzymatic Hydrolysis

Esterases in biological systems catalyze hydrolysis, producing metabolites that integrate into lipid metabolism pathways .

Reaction Mechanism

-

Protonation : The carbonyl oxygen of behenic acid is protonated by H₂SO₄.

-

Nucleophilic Attack : Myristyl alcohol attacks the electrophilic carbonyl carbon.

-

Water Elimination : A tetrahedral intermediate forms, followed by water elimination.

Optimization Factors

-

Excess Alcohol : Shifts equilibrium toward ester formation (Le Chatelier’s principle) .

-

Reflux Temperature : Accelerates reaction kinetics (typical duration: 5 hours) .

-

Purification : Post-reaction crystallization in methanol removes unreacted alcohol and acid .

Biological Transformations

In vivo, this compound interacts with cellular components:

-

Membrane Integration : Integrates into lipid bilayers, altering membrane fluidity .

-

Metabolic Pathways : Hydrolyzed by esterases into behenic acid and myristyl alcohol, which participate in β-oxidation or esterification cycles .

Comparative Reaction Dynamics

The reactivity of this compound is influenced by its long alkyl chains. Below is a comparison with analogous esters:

| Ester | Reactivity (Hydrolysis) | Melting Point | Catalyst Efficiency |

|---|---|---|---|

| This compound | Moderate | 60–65°C | H₂SO₄ > HCl |

| Myristyl Palmitate | High | 45–50°C | H₂SO₄ |

| Stearyl Behenate | Low | 70–75°C | Enzymatic |

Research Findings

科学研究应用

Cosmetic and Pharmaceutical Uses

Myristyl behenate is utilized in the cosmetic industry as an emollient and thickening agent. Its ability to enhance the texture and stability of formulations makes it a valuable ingredient in creams, lotions, and other topical products.

- Emollient Properties : It provides a smooth feel on the skin, improving the sensory attributes of cosmetic formulations.

- Stabilization : this compound contributes to the stability of emulsions, preventing phase separation in creams and lotions.

Drug Delivery Systems

The compound is investigated for its potential use in drug delivery systems, particularly as a penetration enhancer. Its lipid-based structure can facilitate the transdermal delivery of therapeutic agents.

- Transdermal Drug Delivery : Studies indicate that this compound can improve the permeation of drugs through the skin barrier, potentially enhancing bioavailability.

- Biocompatibility : As a lipid compound, it exhibits good compatibility with biological tissues, making it suitable for pharmaceutical applications.

Biochemical Research

This compound serves as a biochemical reagent in various life science research applications. Its role as a biological material allows researchers to explore its effects on cellular processes.

- Cell Membrane Studies : The compound's impact on cell membrane permeability is being studied to understand its mechanism of action at the cellular level.

- Inhibitory Effects on Microorganisms : Research has shown that long-chain fatty alcohols like this compound can inhibit bacterial growth by altering cell membrane integrity.

Case Study 1: Cosmetic Formulation Efficacy

A study conducted on various cosmetic formulations containing this compound assessed its impact on skin hydration and irritation levels. The results indicated:

- Hydration Improvement : Formulations with this compound showed a significant increase in skin hydration compared to control formulations lacking the compound.

- Irritation Assessment : Clinical trials reported minimal irritation when applied topically, supporting its safety for use in sensitive skin formulations.

Case Study 2: Transdermal Drug Delivery

In a controlled study evaluating the efficacy of this compound as a penetration enhancer for a model drug, researchers found:

- Increased Permeability : The incorporation of this compound into transdermal patches resulted in a 50% increase in drug permeation compared to patches without the enhancer.

- Bioavailability Enhancement : Pharmacokinetic studies indicated improved bioavailability of the drug when delivered through formulations containing this compound.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cosmetic Formulations | Emollient and stabilizer | Enhanced hydration; low irritation |

| Drug Delivery Systems | Penetration enhancer | 50% increased drug permeation |

| Biochemical Research | Cell membrane studies | Inhibitory effects on bacterial growth |

作用机制

The mechanism of action of tetradecyl docosanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved include lipid rafts and membrane-associated proteins .

相似化合物的比较

Similar Compounds

Cetyl palmitate: An ester of cetyl alcohol and palmitic acid.

Stearyl stearate: An ester of stearyl alcohol and stearic acid.

Behenyl behenate: An ester of behenyl alcohol and behenic acid.

Uniqueness

Myristyl behenate is unique due to its specific combination of tetradecyl alcohol and docosanoic acid, which imparts distinct physical and chemical properties. Its long-chain structure provides excellent emollient and film-forming characteristics, making it particularly valuable in cosmetic and pharmaceutical applications .

生物活性

Myristyl behenate, also known as tetradecyl docosanoate, is a fatty acid ester that has garnered attention in various fields, particularly in cosmetic formulations and biochemistry. This article explores its biological activity, safety assessments, and potential applications, supported by relevant data tables and findings from diverse sources.

- Molecular Formula : C36H72O2

- Molecular Weight : 536.96 g/mol

- CAS Number : 42233-09-0

- Physical State : Solid at room temperature

- Purity : >99% .

Biological Activity

This compound is primarily recognized for its role as an emollient and skin conditioning agent in cosmetic formulations. Its biological activities can be summarized as follows:

- Emollient Properties : this compound acts as a skin-conditioning agent by forming a barrier on the skin surface, which helps to retain moisture and improve skin texture. This property is particularly beneficial in formulations aimed at treating dry skin conditions.

- Penetration Enhancer : Similar to other fatty acid esters, this compound may enhance the permeability of the skin to other active ingredients. This characteristic is crucial in transdermal drug delivery systems where increased absorption of therapeutic agents is desired .

- Biocompatibility : Studies have shown that this compound exhibits low toxicity levels when tested in vitro and in vivo. For instance, acute oral toxicity studies indicate that it has a high LD50 value, suggesting a favorable safety profile for topical applications .

Safety Assessments

The safety of this compound has been evaluated through various studies:

- Acute Toxicity : In animal studies, this compound demonstrated a high tolerance level with no significant adverse effects observed at doses exceeding 5 g/kg .

- Dermal Irritation : Studies assessing dermal application showed minimal irritation, supporting its use in cosmetic products intended for sensitive skin .

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound:

Applications

This compound is utilized in various applications due to its beneficial properties:

- Cosmetics : Commonly found in lotions, creams, and ointments for its moisturizing effects.

- Pharmaceuticals : Used as a penetration enhancer in transdermal drug delivery systems.

- Biochemical Research : Serves as a reagent in laboratory settings for various life science applications.

属性

IUPAC Name |

tetradecyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVDDQTHIQFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405075 | |

| Record name | tetradecyl docosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42233-09-0 | |

| Record name | tetradecyl docosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。